

ATTO 565: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye **ATTO 565**, a valuable tool for a wide range of applications in biological research and drug development. This guide details its core chemical and photophysical properties, provides structured data for easy reference, and outlines detailed experimental protocols for its use. Furthermore, it visualizes a key signaling pathway where **ATTO 565** serves as a critical investigative probe.

Core Chemical Structure and Properties

ATTO 565 is a fluorescent label that belongs to the rhodamine family of dyes.^{[1][2][3][4][5]} Its core structure is based on a xanthene ring system, which is responsible for its fluorescent properties.^[6] The rigidity of this chromophore structure prevents the formation of isomers in solution, leading to consistent optical properties. This inherent stability contributes to its high fluorescence quantum yield and exceptional thermal and photostability.^[6]

The **ATTO 565** dye can be chemically modified with various reactive groups to enable the labeling of a wide array of biomolecules. These functionalized derivatives allow for covalent attachment to specific functional groups on proteins, nucleic acids, and other molecules of interest.

The fundamental chemical structure of the **ATTO 565** cation is presented below, followed by the structures of its common reactive derivatives.

Core Structure of **ATTO 565** Cation Image of the chemical structure of **ATTO 565** cation would be placed here.

Common Functional Derivatives of **ATTO 565**:

- **ATTO 565** NHS ester: An amine-reactive derivative used for labeling primary and secondary amines, such as those found in proteins (e.g., lysine residues).[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **ATTO 565** Maleimide: A thiol-reactive derivative for labeling molecules containing sulfhydryl groups, such as cysteine residues in proteins.[\[5\]](#)[\[10\]](#)
- **ATTO 565** Azide: Used in "click chemistry" (Huisgen cycloaddition) for labeling alkyne-modified biomolecules.[\[3\]](#)[\[11\]](#)
- **ATTO 565** Carboxy: Possesses a carboxylic acid group that can be activated for coupling to primary amines.[\[12\]](#)
- **ATTO 565** Phalloidin: A conjugate of **ATTO 565** and phalloidin, a bicyclic peptide from the *Amanita phalloides* mushroom, used for specifically staining filamentous actin (F-actin).[\[2\]](#)

Physicochemical and Spectroscopic Properties

The remarkable optical properties of **ATTO 565**, including its strong absorption, high fluorescence quantum yield, and excellent stability, make it a preferred choice for high-sensitivity applications like single-molecule detection and high-resolution microscopy.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of **ATTO 565** and its common derivatives.

Property	ATTO 565 (Free Acid)	ATTO 565 NHS Ester	ATTO 565 Maleimide	ATTO 565 Azide
Molecular Formula	C ₃₁ H ₃₁ ClN ₂ O ₉	C ₃₅ H ₃₄ ClN ₃ O ₁₁	C ₃₇ H ₃₇ ClN ₄ O ₁₀	C ₃₁ H ₃₀ N ₅ O ₄ Cl
Molecular Weight (g/mol)	611.04[16]	708.11[8][9]	733.16[10][17]	~825[3]
Solubility	Good solubility in polar solvents, excellent in water.[13]	Soluble in DMF and DMSO; low water solubility.[7]	Data not readily available	Data not readily available
Reactivity	Carboxylic acid for amine coupling	Reacts with primary and secondary amines (pH 8.0-9.0).[7][18]	Reacts with thiol groups (pH 7.0-7.5).[5][10]	Reacts with alkynes via click chemistry.[3][11]
Storage	-20°C, protected from light.[1][3]	-20°C, protected from light and moisture.	-20°C, protected from light.[10][17]	-20°C, in the dark.[11]

Summary of Spectroscopic Properties

The spectral characteristics of **ATTO 565** are critical for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters.

Spectroscopic Property	Value
Excitation Maximum (λ_{ex})	~564 nm[6]
Emission Maximum (λ_{em})	~590 nm[6]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹ [6]
Fluorescence Quantum Yield (Φ)	0.90 (90%)[6]
Fluorescence Lifetime (τ)	~4.0 ns

Experimental Protocols

Detailed methodologies are crucial for the successful application of **ATTO 565** in labeling and imaging experiments. Below are protocols for two common applications: protein labeling with **ATTO 565** NHS ester and F-actin staining with **ATTO 565** phalloidin.

Protein Labeling with **ATTO 565** NHS Ester

This protocol outlines the general steps for conjugating **ATTO 565** NHS ester to a protein of interest.^{[7][8][18]}

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
- Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.
- **ATTO 565** NHS ester.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Gel filtration column (e.g., Sephadex G-25) for purification.
- Quenching buffer (optional, e.g., 1.5 M hydroxylamine, pH 8.5).

Procedure:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
 - Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS.
- Dye Preparation:
 - Dissolve the **ATTO 565** NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL). This should be done immediately before use.

- Conjugation Reaction:
 - Slowly add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).
 - The first colored band to elute from the column is the **ATTO 565**-labeled protein.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**).
 - Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

F-Actin Staining with ATTO 565 Phalloidin

This protocol describes the staining of filamentous actin in fixed and permeabilized cells.

Materials:

- Cells grown on coverslips.
- Phosphate-buffered saline (PBS).
- Fixation solution: 3.7% methanol-free formaldehyde in PBS.
- Permeabilization solution: 0.1% Triton X-100 in PBS.
- **ATTO 565** Phalloidin stock solution (e.g., in methanol or DMSO).
- Blocking solution (optional): 1% Bovine Serum Albumin (BSA) in PBS.

- Mounting medium.

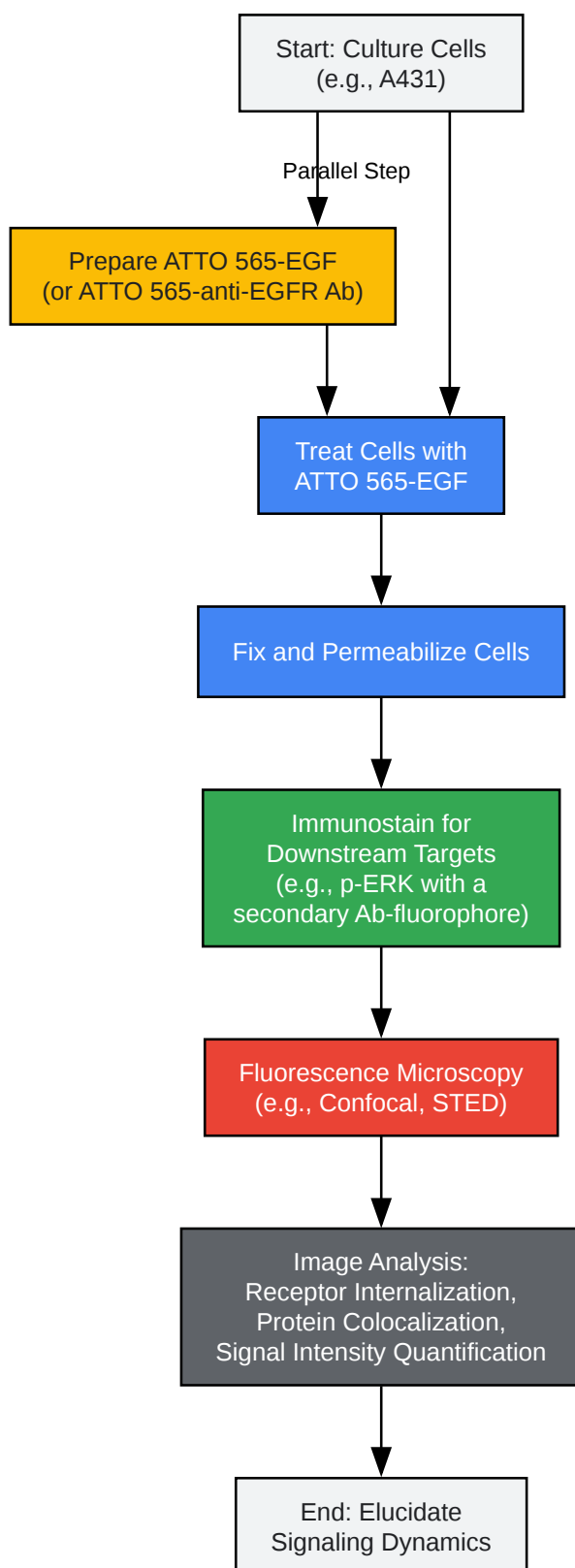
Procedure:

- Cell Fixation:
 - Wash the cells twice with pre-warmed PBS.
 - Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.
- Permeabilization:
 - Wash the fixed cells twice with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
- Staining:
 - Wash the permeabilized cells twice with PBS.
 - (Optional) Incubate with 1% BSA in PBS for 20-30 minutes to reduce nonspecific background staining.
 - Dilute the **ATTO 565** phalloidin stock solution to its working concentration in PBS (with 1% BSA if used).
 - Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the stained cells two to three times with PBS.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for **ATTO 565** (excitation ~564 nm, emission ~590 nm).

Visualization of a Signaling Pathway: The EGFR Signaling Cascade

ATTO 565 is frequently used to study dynamic cellular processes, including signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation, and its dysregulation is implicated in cancer.^[17] Fluorescently labeled ligands or antibodies can be used to track EGFR and its downstream effectors.

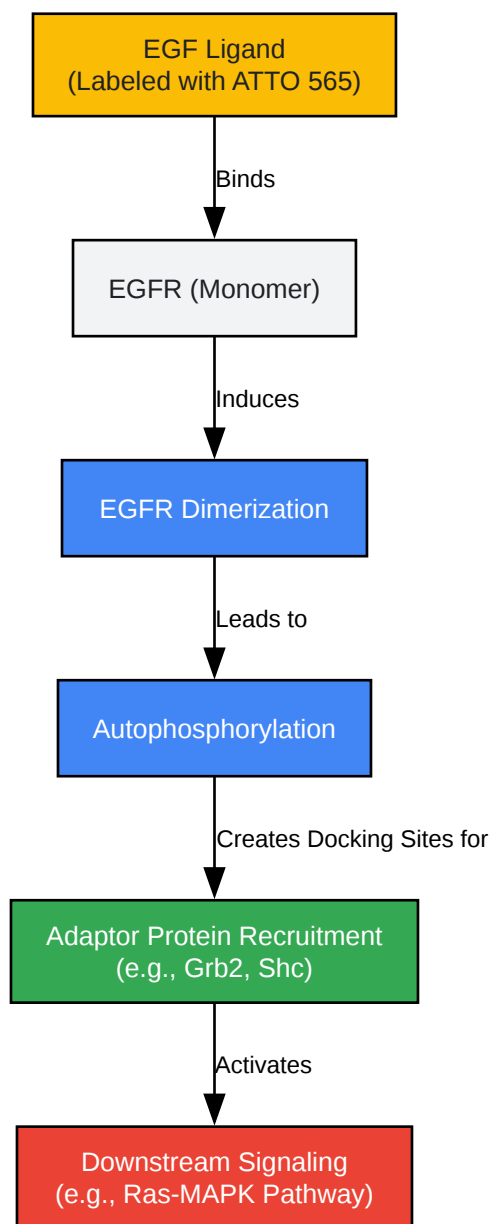
The following diagram illustrates a simplified workflow for studying EGFR signaling using fluorescence microscopy, a technique where **ATTO 565**-labeled components would be instrumental.



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Caption: Experimental workflow for studying EGFR signaling using **ATTO 565**.

The following diagram provides a simplified representation of the initial steps of the EGFR signaling pathway that can be investigated using fluorescent probes like **ATTO 565**.



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- To cite this document: BenchChem. [ATTO 565: A Comprehensive Technical Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378661#atto-565-chemical-structure-and-properties]

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